molecular formula C21H27N3O5 B7829870 N-[2-(dimethylamino)ethyl]-N-[(4-methoxyphenyl)methyl]pyridin-2-amine; but-2-enedioic acid

N-[2-(dimethylamino)ethyl]-N-[(4-methoxyphenyl)methyl]pyridin-2-amine; but-2-enedioic acid

Cat. No.: B7829870
M. Wt: 401.5 g/mol
InChI Key: JXYWFNAQESKDNC-WLHGVMLRSA-N
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Description

N-[2-(Dimethylamino)ethyl]-N-[(4-methoxyphenyl)methyl]pyridin-2-amine; but-2-enedioic acid is a salt comprising a tertiary amine base and fumaric acid (but-2-enedioic acid). The amine component features:

  • A pyridine ring substituted at the 2-position with an amino group.
  • A dimethylaminoethyl chain (N,N-dimethylethylenediamine) attached to the pyridine nitrogen.
  • A 4-methoxybenzyl group linked to the same nitrogen.

This structure is analogous to antihistaminic agents like Methapyrilene (a thienyl-substituted variant) and Zolamine Hydrochloride (a thiazole derivative) .

Properties

IUPAC Name

(E)-but-2-enedioic acid;N'-[(4-methoxyphenyl)methyl]-N,N-dimethyl-N'-pyridin-2-ylethane-1,2-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O.C4H4O4/c1-19(2)12-13-20(17-6-4-5-11-18-17)14-15-7-9-16(21-3)10-8-15;5-3(6)1-2-4(7)8/h4-11H,12-14H2,1-3H3;1-2H,(H,5,6)(H,7,8)/b;2-1+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXYWFNAQESKDNC-WLHGVMLRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCN(CC1=CC=C(C=C1)OC)C2=CC=CC=N2.C(=CC(=O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)CCN(CC1=CC=C(C=C1)OC)C2=CC=CC=N2.C(=C/C(=O)O)\C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Key Structural Differences

Compound Name Substituent on Benzyl/Thienyl Heterocyclic Core Counterion Molecular Weight (g/mol)
Target Compound 4-Methoxybenzyl Pyridine Fumarate ~434*
Methapyrilene 2-Thienylmethyl Pyridine Hydrochloride ~335
Zolamine Hydrochloride 4-Methoxybenzyl Thiazole Hydrochloride ~326
Bromopyramine Hydrochloride 4-Bromobenzyl Pyridine Hydrochloride 370.715
N-[(4-Iodophenyl)methyl]pyridin-2-amine (16) 4-Iodobenzyl Pyridine 382

*Calculated based on free base (C₁₇H₂₄N₄O) + fumaric acid (C₄H₄O₄).

Key Observations :

  • Heterocyclic Core : Pyridine (target) vs. thiazole (Zolamine) or thiophene (Methapyrilene) alters electronic properties and target binding .
  • Substituents : The 4-methoxy group in the target compound enhances lipophilicity compared to halogenated analogs (e.g., Bromopyramine) but reduces electrophilicity .
  • Counterion : Fumarate improves aqueous solubility over hydrochlorides, critical for oral absorption .

Insights :

  • Methoxy-substituted analogs (e.g., 1c, 1f) exhibit potent antibacterial (MIC 4–8 µg/mL) and selective anticancer activity against non-small cell lung cancer (HOP-92) .
  • Thiazole derivatives (e.g., Zolamine) show dual antihistaminic and anesthetic properties, suggesting the target compound’s pyridine core may favor different pharmacological profiles .

Physicochemical Properties

Property Target Compound Methapyrilene Zolamine Hydrochloride
Solubility High (fumarate salt) Moderate (HCl salt) Moderate (HCl salt)
LogP (Predicted) ~2.1 ~2.8 ~2.5
Stability Stable under pH 4–7 Light-sensitive Hygroscopic

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